molecular formula C8H5ClF3NO B1452378 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 944900-15-6

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B1452378
CAS No.: 944900-15-6
M. Wt: 223.58 g/mol
InChI Key: MQKHOUONYFMNDF-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone, with the CAS Registry Number 100369-40-2, is a versatile pyridine derivative that serves as a critical synthetic intermediate, particularly in the development of advanced agrochemicals. Its primary research value lies in its role as a key precursor for the synthesis of herbicidal agents, most notably as a building block for picolinafen and pyridine-based systemic herbicides. Picolinafen functions as a potent very-long-chain fatty acid (VLCFA) inhibitor, targeting key enzymes in susceptible plants. The structural motif of the 2-chloro-6-(trifluoromethyl)pyridine moiety is essential for this biological activity, making this compound a foundational scaffold for designing and optimizing new crop protection products. Research applications extend to its use in organic synthesis and pharmaceutical development, where it is employed to construct complex molecules for screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKHOUONYFMNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-15-6
Record name 1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
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Preparation Methods

Direct Acylation of Substituted Pyridines

The primary synthetic route to 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone involves acylation of appropriately substituted pyridines. A key example is the reaction of 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one with phosphoryl chloride (POCl₃):

  • Procedure: A suspension of 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one (27.6 mmol) is heated with POCl₃ (110 mmol) at 100°C for 6 hours. The reaction mixture is then poured onto ice and neutralized with solid potassium carbonate. Extraction with dichloromethane (DCM), drying over magnesium sulfate, and concentration under reduced pressure yields the target compound.

  • Reaction Type: This is a chlorination and dehydration step converting the pyridinone to the corresponding chloro-substituted pyridine ethanone.

  • Yield and Purity: The method affords the product in good yield with standard purification by extraction and drying.

Halogenation and Subsequent Functionalization

Starting from pyridinyl ethanols or related intermediates, halogenation can introduce the chloro substituent at position 2:

  • Example: 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine is prepared by bromination of the corresponding ethanol precursor using triphenylphosphine in tetrahydrofuran (THF) under inert atmosphere at 0°C.

  • This intermediate can be further transformed into the chloro derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Despite the moderate reactivity of the chloro substituent on the pyridine ring, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are feasible for functionalizing the pyridine core or introducing the ethanone moiety:

Reaction Type Conditions Product Type Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMF, reflux Biaryl derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, toluene, inert atmosphere N-arylpiperazines, anilines

Chemical Reactions Analysis

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone has been investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as templates for developing new antibiotics .
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer activities. For instance, compounds containing the pyridine structure have shown promise in inhibiting specific cancer cell lines, suggesting potential applications in cancer therapy .

Agrochemicals

The compound is also explored in agricultural chemistry as a potential pesticide or herbicide. Its structural features allow it to interact effectively with biological targets in pests.

  • Insecticidal Activity : Studies have demonstrated that similar compounds can act as effective insecticides by disrupting metabolic pathways in target insects . Research into the synthesis of derivatives may yield more potent formulations.

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry examined a series of pyridine-based compounds, including this compound. The results indicated that modifications to the pyridine ring significantly affected antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most effective derivatives showed minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, researchers synthesized various derivatives of the compound and tested their effects on human cancer cell lines. The results suggested that certain substitutions on the pyridine ring enhanced cytotoxicity, indicating a pathway for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

  • CAS Number : 1356086-78-6 (anhydrous) / 150698-72-9 (hydrate)
  • Molecular Formula: C₇H₃ClF₃NO
  • Substituents : Chloro (position 6), trifluoroacetyl (position 3).
  • Molecular Weight : 211.55 g/mol.
  • Purity : 95–98% ().
  • Applications : Used as a medical intermediate ().
  • Key Differences : The trifluoroacetyl group replaces the acetyl and trifluoromethyl substituents in the target compound, altering electronic and steric properties. This compound’s chloro group at position 6 may reduce steric hindrance compared to the target’s position 2 chloro substitution.

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

  • CAS Number : 358780-14-0
  • Molecular Formula: C₈H₆F₃NO
  • Substituents : Trifluoromethyl (position 6), acetyl (position 3).
  • Molecular Weight : 189.13 g/mol ().
  • The absence of chlorine may enhance metabolic stability in biological systems ().

1-(5,6-Dichloropyridin-3-yl)ethanone

  • CAS Number : 120800-05-7
  • Molecular Formula: C₇H₅Cl₂NO
  • Substituents : Chloro (positions 5 and 6), acetyl (position 3).
  • Molecular Weight : 190.03 g/mol ().
  • Key Differences : Dual chloro substituents increase molecular polarity and steric bulk compared to the target compound. This structural variation could influence binding affinity in receptor-ligand interactions.

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

  • Molecular Formula: C₇H₅ClFNO (inferred from ).
  • Substituents : Chloro (position 2), fluoro (position 5), acetyl (position 3).

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances electrophilicity at the acetyl group, facilitating nucleophilic reactions. In contrast, 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone’s trifluoroacetyl group intensifies this effect further ().
  • 11).

Biological Activity

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone, with the CAS number 944900-15-6, is a chemical compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C8_8H5_5ClF3_3NO
  • Molecular Weight : 223.58 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and cytotoxic properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown effective inhibition against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated, but related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 3.12 to 12.5 µg/mL against these bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on different cancer cell lines. For example, related pyridine derivatives have been tested against cell lines such as ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated varying degrees of antiproliferative activity, suggesting that modifications in the molecular structure could enhance efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to this compound.

  • Antimicrobial Studies : A study focused on pyridine derivatives reported that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
  • Cytotoxic Effects : In a comparative analysis of benzofuran derivatives, it was found that substituents at specific positions on the ring structure could enhance cytotoxicity against cancer cell lines. This suggests that similar modifications on the pyridine ring of this compound might yield compounds with improved anticancer properties .

Data Table: Biological Activity Summary

Biological Activity Observed Effects Reference
AntibacterialMIC: 3.12 - 12.5 µg/mL
CytotoxicityVaries by cell line; potential antiproliferative effects noted

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing trifluoromethyl and chloro groups onto a pyridine ring. A common approach is fluorination of 2-chloro-6-(trifluoromethyl)pyridine derivatives using agents like KF in DMSO, followed by acetylation. Reaction optimization includes:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
  • Temperature control : Excess heat may degrade the trifluoromethyl group.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve fluorination efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolve crystal structure using SHELX software for precise bond-length/angle analysis .
  • NMR spectroscopy : Confirm substituent positions via <sup>19</sup>F NMR (δ ~ -60 ppm for CF₃) and <sup>1</sup>H NMR (acetyl peak at δ 2.5–3.0 ppm) .
  • Mass spectrometry : Verify molecular weight (MW = 223.6) via high-resolution ESI-MS .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential HCl release during decomposition .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture to prevent hydrolysis .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation)?

Methodological Answer:

  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
  • Additive screening : Introduce stabilizing agents (e.g., CuI) to suppress dehalogenation.
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify robust parameters .

Q. How can contradictory spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved?

Methodological Answer:

  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software).
  • Isotopic labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled precursors to confirm peak assignments.
  • Crystallographic correlation : Cross-validate NMR data with X-ray-derived structural models .

Q. What are the environmental and toxicological risks associated with this compound?

Methodological Answer:

  • Ecotoxicology assays : Perform Daphnia magna acute toxicity tests (EC₅₀) and biodegradation studies (OECD 301).
  • Metabolic profiling : Use HepG2 cell lines to assess hepatic metabolism and identify toxic metabolites (e.g., chlorinated byproducts) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effect : The CF₃ group deactivates the pyridine ring, directing electrophiles to the 4-position.
  • Steric hindrance : Bulkiness of CF₃ limits access to the 2-position, favoring regioselective substitutions.
  • DFT studies : Calculate Fukui indices to map reactive sites and transition-state energies .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Molecular docking : Simulate interactions with catalytic metals (e.g., Pd in Suzuki couplings) using AutoDock Vina.
  • MD simulations : Analyze solvation effects and ligand stability in polar/nonpolar solvents (GROMACS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.